2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and piperidine groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H18FN3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H18FN3O/c1-13-8-10-22(11-9-13)18-16(12-20)21-17(23-18)7-4-14-2-5-15(19)6-3-14/h2-7,13H,8-11H2,1H3/b7-4+ |
InChI Key |
KIVUMRPAACYARI-QPJJXVBHSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.